L-Alanyl-L-tryptophyl-L-leucyl-L-prolyl-L-tryptophyl-L-alanyl-L-lysine
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Overview
Description
L-Alanyl-L-tryptophyl-L-leucyl-L-prolyl-L-tryptophyl-L-alanyl-L-lysine is a peptide composed of seven amino acids: alanine, tryptophan, leucine, proline, tryptophan, alanine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-tryptophyl-L-leucyl-L-prolyl-L-tryptophyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-tryptophyl-L-leucyl-L-prolyl-L-tryptophyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine or other oxidized derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Kynurenine, N-formylkynurenine.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Alanyl-L-tryptophyl-L-leucyl-L-prolyl-L-tryptophyl-L-alanyl-L-lysine has various applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Alanyl-L-tryptophyl-L-leucyl-L-prolyl-L-tryptophyl-L-alanyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.
L-Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
Uniqueness
L-Alanyl-L-tryptophyl-L-leucyl-L-prolyl-L-tryptophyl-L-alanyl-L-lysine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its ability to interact with multiple molecular targets and participate in various biological processes sets it apart from other peptides.
Properties
CAS No. |
850015-55-3 |
---|---|
Molecular Formula |
C45H62N10O8 |
Molecular Weight |
871.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C45H62N10O8/c1-25(2)20-37(54-42(59)36(52-39(56)26(3)47)22-29-24-49-33-15-8-6-13-31(29)33)44(61)55-19-11-17-38(55)43(60)53-35(21-28-23-48-32-14-7-5-12-30(28)32)41(58)50-27(4)40(57)51-34(45(62)63)16-9-10-18-46/h5-8,12-15,23-27,34-38,48-49H,9-11,16-22,46-47H2,1-4H3,(H,50,58)(H,51,57)(H,52,56)(H,53,60)(H,54,59)(H,62,63)/t26-,27-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
GGUGGVGUSDBRGW-DXUPGFPYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)N |
Origin of Product |
United States |
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